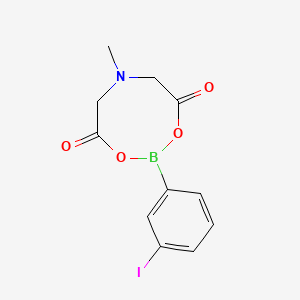

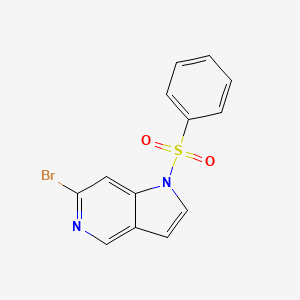

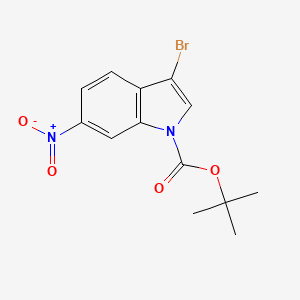

![molecular formula C7H9ClN2O B567420 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride CAS No. 1332581-57-3](/img/structure/B567420.png)

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride” is a chemical compound with the CAS Number 1332581-57-3 . It has a molecular weight of 172.61 and a linear formula of C7H9ClN2O . The compound is typically stored at temperatures between 0-5°C and appears as a grey solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a grey solid with a molecular weight of 172.61 . It has a linear formula of C7H9ClN2O and is typically stored at temperatures between 0-5°C . The InChI code for this compound is 1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H .Applications De Recherche Scientifique

Phosphatidylinositol 3-Kinase (PI3K) Inhibitor

This compound has been used in the design of novel phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3Ks are lipid kinases that play a crucial role in cell proliferation, survival, differentiation, and migration . This makes them potential therapeutic targets for cancers .

Histone Deacetylase (HDAC) Inhibitor

The compound also shows potential as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors for the treatment of cancer .

Dual PI3K/HDAC Inhibitor

By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, this compound can act as a dual PI3K/HDAC inhibitor . This dual action can potentially enhance the effectiveness of cancer treatments .

Anti-Proliferative Activities

The compound has shown anti-proliferative activities . This means it can inhibit the growth of cells, which is particularly useful in the context of cancer treatment .

Optoelectronic Devices

Imidazo-based compounds, like the one , have shown great potential in the field of optoelectronic devices . These devices interact with light, which makes them useful in a wide range of applications, from solar cells to computer chips .

Sensors

These compounds also have potential applications in the development of sensors . Sensors that can detect specific molecules or environmental conditions are crucial in many fields, from environmental monitoring to medical diagnostics .

Confocal Microscopy and Imaging

Imidazo-based compounds can be used as emitters for confocal microscopy and imaging . This can help scientists visualize and study biological processes at the cellular level .

Anti-Cancer Drugs

Finally, these compounds have been explored as potential anti-cancer drugs . Their ability to inhibit cell growth and modify epigenetic signaling makes them promising candidates for cancer treatment .

Propriétés

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGKBSSATKJQCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724468 |

Source

|

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride | |

CAS RN |

1332581-57-3 |

Source

|

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)

![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)

![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)